Bienvenue dans la boutique en ligne BenchChem!

4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine

Physicochemical profiling Drug-likeness Lead optimization

4-[5-(Pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine (CAS 2549015-83-8) is a synthetic bicyclic heterocyclic compound with molecular formula C16H17N5O and molecular weight 295.34 g/mol. It features a partially saturated octahydropyrrolo[3,4-b]pyrrole core N-substituted with a pyridin-2-yl group and a pyrimidine-4-carbonyl moiety.

Molecular Formula C16H17N5O
Molecular Weight 295.34 g/mol
CAS No. 2549015-83-8
Cat. No. B6451114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine
CAS2549015-83-8
Molecular FormulaC16H17N5O
Molecular Weight295.34 g/mol
Structural Identifiers
SMILESC1CN(C2C1CN(C2)C3=CC=CC=N3)C(=O)C4=NC=NC=C4
InChIInChI=1S/C16H17N5O/c22-16(13-4-7-17-11-19-13)21-8-5-12-9-20(10-14(12)21)15-3-1-2-6-18-15/h1-4,6-7,11-12,14H,5,8-10H2
InChIKeyWZPBUJWEJFLFQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[5-(Pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine (CAS 2549015-83-8): Structural and Procurement Baseline


4-[5-(Pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine (CAS 2549015-83-8) is a synthetic bicyclic heterocyclic compound with molecular formula C16H17N5O and molecular weight 295.34 g/mol . It features a partially saturated octahydropyrrolo[3,4-b]pyrrole core N-substituted with a pyridin-2-yl group and a pyrimidine-4-carbonyl moiety. The compound belongs to a broader class of octahydropyrrolo[3,4-b]pyrrole derivatives that have been investigated in patents as muscarinic acetylcholine M4 receptor antagonists [1] and histamine H3 receptor antagonists [2], though no target-specific biological data have been published for this exact compound as of the search date.

Why Generic Octahydropyrrolo[3,4-b]pyrrole Substitution Fails for CAS 2549015-83-8 Procurement


Octahydropyrrolo[3,4-b]pyrrole derivatives are not interchangeable due to profound differences in substitution pattern, linker chemistry, and heterocycle attachment position that govern binding conformation, physicochemical properties, and ultimately biological selectivity [1]. The target compound's specific pyrimidine-4-carbonyl attachment via an amide bond distinguishes it from analogs with direct C–N linked pyrimidines (e.g., 5-chloro-2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine, CAS 2549010-90-2) or morpholine carbonyl variants (CAS 2549011-85-8). Even positional isomerism—such as the difference between pyrimidine-4-carbonyl vs. pyrimidine-5-carbonyl attachment—can alter hydrogen-bonding geometry and target engagement . The absence of halogen substitution on the pyrimidine ring further differentiates this compound from chloro-substituted analogs, impacting lipophilicity, metabolic stability, and potential off-target profiles. Generic procurement without verifying the exact CAS number and structural identity risks introducing a compound with quantitatively different physicochemical and pharmacological behavior.

Quantitative Differentiation Evidence for 4-[5-(Pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine (CAS 2549015-83-8) vs. Closest Analogs


Drug-Likeness Profile: Lipophilic Ligand Efficiency and RO5 Violation Burden vs. Chloro Analog

The target compound exhibits a computed AlogP of 6.94, polar surface area (PSA) of 42.68 Ų, zero hydrogen bond donors, 4 hydrogen bond acceptors, and 11 rotatable bonds, resulting in 2 Rule-of-5 (RO5) violations and a quantitative estimate of drug-likeness (QED) weighted score of 0.17 . In comparison, the closely related 5-chloro analog (CAS 2549010-90-2, 5-chloro-2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine) introduces a chlorine atom that increases molecular weight and lipophilicity further, potentially exacerbating RO5 violation burden relative to the non-halogenated target compound. The absence of halogen on the target compound's pyrimidine ring provides a lower baseline lipophilicity, which may be advantageous for aqueous solubility and reduced non-specific protein binding in biochemical assays.

Physicochemical profiling Drug-likeness Lead optimization

Positional Isomer Differentiation: Pyrimidine-4-Carbonyl vs. Pyrimidine-5-Carbonyl Attachment

The target compound bears the carbonyl-pyrimidine substituent at the pyrimidine 4-position, whereas the positional isomer 5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine (same molecular formula C16H17N5O) places the attachment at the pyrimidine 5-position . This positional difference alters the vector of the pyrimidine ring relative to the octahydropyrrolo[3,4-b]pyrrole core, which can significantly impact hydrogen-bonding interactions with biological targets. In the broader pyrrolopyrimidine kinase inhibitor literature, the attachment position on the pyrimidine ring is known to be a critical determinant of kinase selectivity profiles [1].

Positional isomerism Binding conformation Structure-activity relationships

Linker Chemistry Differentiation: Amide Carbonyl vs. Direct C–N Pyrimidine Attachment

The target compound connects the octahydropyrrolo[3,4-b]pyrrole core to the pyrimidine ring via a carbonyl amide linker, whereas the closely related analog 5-chloro-2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine (CAS 2549010-90-2) employs a direct C–N bond between the pyrrolidine nitrogen and the pyrimidine C-2 position . The carbonyl linker introduces (i) an additional hydrogen bond acceptor, (ii) increased conformational flexibility due to sp² hybridization at the amide bond allowing cis/trans isomerism, and (iii) a potential site for metabolic hydrolysis. In contrast, the direct C–N linked analog is more conformationally rigid. This difference in linker chemistry is analogous to that observed in FDA-approved kinase inhibitors where carbonyl vs. direct heteroaryl attachment alters residence time and selectivity profiles [1].

Linker pharmacophore Conformational flexibility Metabolic stability

Octahydropyrrolo[3,4-b]pyrrole Scaffold Class-Level Potency: M4 mAChR and H3 Receptor Antagonism Contextualization

While no target-specific data exist for CAS 2549015-83-8 itself, the octahydropyrrolo[3,4-b]pyrrole scaffold has demonstrated high potency in two independent GPCR programs. The Vanderbilt University patent (US 11,225,484) discloses octahydropyrrolo[3,4-b]pyrroles as M4 mAChR antagonists, a target implicated in Parkinson's disease and psychosis [1]. Separately, Zhao et al. (2009) reported that (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrroles achieve human H3 receptor Kᵢ values as low as 0.54 nM with oral bioavailability of 39% and half-life of 2.4 h in rats [2]. These class-level benchmarks establish that the scaffold is capable of sub-nanomolar target engagement and CNS-relevant pharmacokinetics, though the specific contributions of the pyrimidine-4-carbonyl and pyridin-2-yl substituents on the target compound remain uncharacterized.

GPCR antagonism Muscarinic M4 Histamine H3 CNS drug discovery

Recommended Research Application Scenarios for 4-[5-(Pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine (CAS 2549015-83-8)


GPCR Antagonist Screening Library Enrichment for M4 mAChR or H3 Receptor Programs

Based on the octahydropyrrolo[3,4-b]pyrrole scaffold's established activity at M4 muscarinic and H3 histamine receptors [1], this compound is suitable for inclusion in targeted GPCR antagonist screening libraries. Its distinct pyrimidine-4-carbonyl substitution pattern (differentiated from direct C–N linked and morpholine carbonyl analogs) provides structural diversity within the library. Users should plan for primary radioligand binding displacement assays against M4 and H3, followed by functional assays (calcium flux, β-arrestin) for hit confirmation.

Kinase Selectivity Profiling via Pyrrolopyrimidine Scaffold Hopping

The pyrrolopyrimidine and octahydropyrrolo[3,4-b]pyrrole scaffolds have precedent in kinase inhibitor design . The carbonyl amide linker in CAS 2549015-83-8 provides a distinct hinge-binding geometry compared to direct C–N linked pyrrolopyrimidine kinase inhibitors. This compound can serve as a scaffold-hopping probe in kinase panel screens (e.g., DiscoverX KINOMEscan or similar) to evaluate whether the octahydropyrrolo[3,4-b]pyrrole core with a pyrimidine-4-carbonyl extension engages kinase ATP-binding sites differently than classical pyrrolo[2,3-d]pyrimidine inhibitors.

Physicochemical Benchmarking in Lead Optimization: Low-HBD, High-LogP Chemotype Profiling

With calculated AlogP of 6.94, zero hydrogen bond donors, PSA of 42.68 Ų, and 2 RO5 violations , this compound represents a lipophilic, low-HBD chemotype. It is well-suited as a reference compound in permeability and solubility assays (PAMPA, Caco-2, kinetic solubility) to benchmark the impact of adding hydrogen bond donors or reducing lipophilicity in lead optimization campaigns. Its QED score of 0.17 indicates significant deviation from oral drug-like space, making it a useful 'negative control' for drug-likeness optimization studies.

Synthetic Methodology Development: Amide Coupling on Octahydropyrrolo[3,4-b]pyrrole Scaffolds

The compound's synthesis involves a key amide bond formation between the octahydropyrrolo[3,4-b]pyrrole secondary amine and pyrimidine-4-carboxylic acid (or activated derivative). This makes CAS 2549015-83-8 a relevant substrate for developing and optimizing amide coupling conditions on sterically hindered, bicyclic secondary amines. Analytical method development (HPLC purity, 2D NMR regiochemical confirmation ) around this compound can be generalized to analogs within the same scaffold series.

Quote Request

Request a Quote for 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.